1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Descripción
1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The molecule is substituted at the 1-position of the benzimidazole with a 4-fluorobenzyl group and at the 4-position of the pyrrolidinone with an allyl group. The compound is synthesized via multi-step reactions involving coupling of benzimidazole precursors with functionalized pyrrolidinone derivatives, as inferred from analogous pathways in the literature .
Propiedades
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-2-11-24-14-16(12-20(24)26)21-23-18-5-3-4-6-19(18)25(21)13-15-7-9-17(22)10-8-15/h2-10,16H,1,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGJYRSVFRAOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural Analogues
The compound belongs to a broader class of benzimidazole-pyrrolidinone hybrids. Key structural analogues include:
Key Observations :
- Fluorination: The presence of a 4-fluorobenzyl group (as in the target compound) enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like 4-(1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one .
Physicochemical and Spectroscopic Data
- NMR Profiles : The benzimidazole proton in the target compound resonates near δ 10.8 ppm (similar to δ 13.08 ppm in for NH in related structures). The 4-fluorobenzyl group shows characteristic aromatic splitting patterns in the δ 7.2–7.6 ppm range .
- Molecular Weight : At 365.4 g/mol, the target compound is lighter than analogues with naphthalenyl or thiazolyl substituents (e.g., derivatives in with molecular weights >400 g/mol).
Actividad Biológica
1-Allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that includes an allyl group, a benzimidazole moiety, and a pyrrolidinone ring, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.38 g/mol. The presence of fluorine in the benzyl group enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for microtubule assembly and cell division. This suggests that this compound may exert antiproliferative effects on various cancer cell lines by disrupting normal microtubule dynamics.
Target Pathways
- Microtubule Assembly Inhibition : Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
- Signal Transduction Pathways : The compound may influence pathways related to cell growth and survival through interactions with kinases or other signaling molecules.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of benzimidazole, including this compound, show significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have reported IC50 values in the low micromolar range, indicating potent activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited.
Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, such as NF-kB signaling .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antiproliferative Studies : A study on a structurally similar benzimidazole derivative showed significant inhibition of cancer cell proliferation with an IC50 value of 5 µM against MCF-7 breast cancer cells.
- Neuroprotective Effects : Research involving benzimidazole derivatives indicated potential neuroprotective effects through the inhibition of oxidative stress markers in neuronal cell lines .
- Enzyme Inhibition : Compounds similar to this compound have been shown to act as inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and what challenges arise during its preparation?
- Methodological Answer : The synthesis of benzimidazole-pyrrolidinone derivatives often involves nucleophilic substitution (SNAr) or coupling reactions. For example, highlights an unusual mechanism where 2-chloro-benzimidazole intermediates react with amines under controlled conditions, leading to unexpected N-demethylation and diarylation pathways. Key challenges include controlling regioselectivity and minimizing side reactions like over-alkylation. Researchers should optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) and monitor intermediates via HPLC or LC-MS to isolate the target compound efficiently .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm proton environments and carbon frameworks, particularly the allyl group (δ ~5.0–6.0 ppm) and fluorobenzyl aromatic protons (δ ~7.0–7.5 ppm).
- FT-IR to identify carbonyl stretching (C=O, ~1700 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation. demonstrates this approach for structurally similar benzimidazole derivatives .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) or receptor-binding studies (e.g., histamine H1/H4 receptors) based on structural analogs like Mizolastine ( ). For antimicrobial screening, follow protocols in and , including broth microdilution (MIC/MBC) and agar diffusion against Gram-positive/negative bacteria and fungi. Use standardized strains (e.g., S. aureus ATCC 6538) and controls (ciprofloxacin, miconazole) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent choice, cell permeability). For example, notes that poor water solubility of benzimidazole derivatives can skew agar diffusion results. Validate findings using orthogonal assays (e.g., time-kill curves vs. MIC) and employ molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinities, as demonstrated for DHFR inhibitors in . Adjust formulations using co-solvents (DMSO/PEG) to improve bioavailability .
Q. What mechanistic insights explain unexpected reaction pathways during synthesis?
- Methodological Answer : describes an unusual N-demethylation/diarylation mechanism during benzimidazole synthesis. To probe such pathways:
- Conduct kinetic studies (e.g., reaction progress NMR) to identify rate-limiting steps.
- Use isotopic labeling (e.g., 15N or 13C) to track methyl group migration.
- Perform DFT calculations (Gaussian, ORCA) to model transition states and energy barriers. This approach clarifies competing pathways and informs catalyst design .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Modify vulnerable sites (e.g., allyl group oxidation, fluorobenzyl hydrolysis) using:
- Isosteric replacements : Replace the pyrrolidin-2-one ring with a tetrazole or oxadiazole to improve stability (see for corrosion-resistant analogs).
- Prodrug approaches : Introduce ester or carbonate moieties at reactive positions, as seen in ’s in vitro optimization strategies. Validate modifications via microsomal stability assays (human/rat liver microsomes) and LC-MS metabolite profiling .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer : Use molecular dynamics (MD) and QSAR to predict interactions with off-target proteins. For example:
- Docking studies : Align the compound’s 3D structure (generated via ChemDraw3D) with target receptors (e.g., H1R PDB: 6N4W). ’s Mizolastine data provide a reference for histamine receptor binding.
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. Prioritize derivatives with logP < 5 and PSA < 90 Ų to balance permeability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
